molecular formula C12H11NO6 B1663136 nci126224 CAS No. 65974-52-9

nci126224

Cat. No.: B1663136
CAS No.: 65974-52-9
M. Wt: 265.22 g/mol
InChI Key: LKLMASCOTOBEMT-UHFFFAOYSA-N
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Description

nci126224 is an organic compound with the molecular formula C12H11NO6 and a molecular weight of 265.22 g/mol. This compound is primarily used for research purposes and has been submitted to the National Cancer Institute for testing and evaluation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nci126224 typically involves the condensation of 2-nitrobenzaldehyde with dimethyl malonate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

nci126224 can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where they can be converted to other functional groups like amides or acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or hydroxides in the presence of a base.

Major Products

    Reduction: Dimethyl 2-[(2-aminophenyl)methylidene]propanedioate.

    Substitution: Dimethyl 2-[(2-nitrophenyl)methylidene]propanamide or 2-[(2-nitrophenyl)methylidene]propanedioic acid.

Scientific Research Applications

nci126224 has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of nci126224 is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-[(2-aminophenyl)methylidene]propanedioate: Similar structure but with an amino group instead of a nitro group.

    Dimethyl 2-[(2-chlorophenyl)methylidene]propanedioate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

nci126224 is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized for various applications.

Properties

CAS No.

65974-52-9

Molecular Formula

C12H11NO6

Molecular Weight

265.22 g/mol

IUPAC Name

dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate

InChI

InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3

InChI Key

LKLMASCOTOBEMT-UHFFFAOYSA-N

SMILES

COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC

65974-52-9

Synonyms

NCI-126224;  2-(2-Nitro-benzylidene)-malonic acid dimethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A methanol (300 ml) solution of o-nitrobenzaldehyde (103.1 g), dimethylmalonate (90.1 g), acetic acid (1.2 ml) and piperidine (12 ml) was heated under reflux for 25 hours. The reaction mixture was concentrated. Water was added to the mixture, which was extracted with ethylacetate. The organic layer was washed with 1N hydrochloric acid, water, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, then dried and concentrated. The obtained crude crystals were washed with IPE to give the entitled compound (59.79 g). The mother liquor was further purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/2). The obtained crude crystals were recrystallized from ethyl acetate-hexane to give the entitled compound (34.13 g).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
90.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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